N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC16001499
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O |
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Molecular Weight | 192.26 g/mol |
IUPAC Name | N-methyl-N-(oxan-4-yl)pyridin-2-amine |
Standard InChI | InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Standard InChI Key | XEYBYAJTSIERMY-UHFFFAOYSA-N |
Canonical SMILES | CN(C1CCOCC1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 2-position by an amine group. This amine is further functionalized with two distinct substituents: a methyl group (-CH₃) and a tetrahydropyran-4-yl group. The tetrahydropyran moiety introduces a six-membered oxygen-containing heterocycle in its chair conformation, contributing to the molecule’s stereoelectronic profile .
Stereochemical Considerations
Property | Value |
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Molecular Formula | C₁₁H₁₆N₂O |
Molecular Weight | 192.26 g/mol |
SMILES | CN(C1CCOCC1)C2=CC=CC=N2 |
InChI Key | XEYBYAJTSIERMY-UHFFFAOYSA-N |
PubChem CID | 84820073 |
These descriptors facilitate database searches and computational modeling efforts .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible retrosynthetic approach involves disconnecting the amine group into two precursors:
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Pyridin-2-amine: Serves as the aromatic backbone.
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N-Methyltetrahydro-2H-pyran-4-amine: Provides the alkylamine substituent .
Coupling these components via nucleophilic substitution or reductive amination could yield the target molecule.
Preparation of N-Methyltetrahydro-2H-pyran-4-amine
This intermediate is synthesized through:
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Ring-opening of tetrahydropyran-4-one with methylamine under reducing conditions (e.g., NaBH₃CN).
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Purification via distillation or recrystallization, achieving a boiling point of 165°C and density of 0.93 g/cm³ .
Coupling to Pyridine
Reaction of pyridin-2-amine with N-methyltetrahydro-2H-pyran-4-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitates N-alkylation. Alternative methods include Ullmann-type couplings using copper catalysts.
Industrial-Scale Considerations
Large-scale production would prioritize:
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Catalyst efficiency: Transition metal catalysts to minimize side reactions.
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Green chemistry principles: Solvent recycling and energy-efficient heating methods.
Yield optimization remains unreported in public literature, highlighting a research gap .
Physicochemical Properties
Thermodynamic Parameters
Experimental data on melting/boiling points are absent, but computational predictions (e.g., via ChemAxon software) suggest:
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Melting point: ~45–65°C (based on analogous pyridine derivatives).
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LogP: ~1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-O-C vibrations (~1100 cm⁻¹) from the tetrahydropyran ring.
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NMR: ¹H NMR would show pyridine protons as a multiplet (δ 7.0–8.5 ppm), tetrahydropyran protons as multiplets (δ 1.5–4.0 ppm), and a singlet for the N-methyl group (δ 2.3–2.5 ppm).
Industrial and Research Applications
Pharmaceutical Intermediate
The molecule serves as a precursor in synthesizing:
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Kinase inhibitors: Pyridine cores are prevalent in EGFR and ALK inhibitors.
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Antiviral agents: Structural motifs align with HCV NS5A inhibitors.
Ligand Design in Catalysis
The amine and ether functionalities make it a candidate for transition metal ligands in cross-coupling reactions. Palladium complexes could catalyze Suzuki-Miyaura couplings .
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